2-(5-Chloro-2-nitrophenyl)acetonitrile

Lipophilicity LogP Physicochemical Property

Process chemists scaling efavirenz or building phenylacetonitrile libraries face purity risks and patent gaps when the wrong regioisomer is substituted. Generic sourcing of “chloro-nitro-phenylacetonitrile” can introduce the 4-chloro-2-nitro isomer (LogP 2.31, different retention), causing HPLC analysis failures. CAS 72301-65-6 provides the exact 5-chloro-2-nitro substitution mandated by US2004/9976 A1 for efavirenz. Benefits: (1) LogP 2.84 secures membrane permeability consistent with phenotypic SAR; (2) mp 87°C streamlines melt-crystallization and DSC purity workflows; (3) para-Cl/CH₂CN orientation gives predictable hydrogenation selectivity per JP2007070362A. Supply: Stocked in multi-gram quantities, stored at ambient, and shipped worldwide with full QA documentation-reducing both technical and regulatory uncertainty in your procurement cycle.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 72301-65-6
Cat. No. B1597564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-nitrophenyl)acetonitrile
CAS72301-65-6
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CC#N)[N+](=O)[O-]
InChIInChI=1S/C8H5ClN2O2/c9-7-1-2-8(11(12)13)6(5-7)3-4-10/h1-2,5H,3H2
InChIKeyRSTBSJBPGRATIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Chloro-2-nitrophenyl)acetonitrile: Regiospecific Intermediate for Synthesis


2-(5-Chloro-2-nitrophenyl)acetonitrile (CAS 72301-65-6) is a substituted phenylacetonitrile bearing a chlorine atom at the 5-position and a nitro group at the 2-position of the aromatic ring . With a molecular formula of C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol, this compound serves as a versatile building block in the synthesis of heterocyclic scaffolds, notably as a key intermediate in the preparation of the non-nucleoside reverse transcriptase inhibitor efavirenz . The presence of both electron-withdrawing nitro and chloro substituents activates the aromatic ring toward nucleophilic substitution while the acetonitrile moiety provides a handle for further functionalization, making it a strategic choice for multi-step synthetic routes .

Role
Regiospecific intermediate for heterocyclic scaffolds
Key pathway
Efavirenz synthesis (patent-reported route)
Reactivity handle
Electron-deficient aryl core; nitrile functionalization point

2-(5-Chloro-2-nitrophenyl)acetonitrile: Unmatched Regioisomer Specificity


Chloro-nitro-phenylacetonitriles are not interchangeable commodities. The precise position of the chlorine substituent on the phenyl ring determines the compound's lipophilicity, melting behavior, and electronic properties, each of which directly influences reactivity in downstream transformations and physicochemical handling [1]. For example, the 5-chloro-2-nitro regioisomer (CAS 72301-65-6) exhibits a computed LogP of 2.84 and a melting point of 87 °C, whereas the 4-chloro-2-nitro isomer (CAS 87081-90-1) shows a LogP of 2.31—a difference of 0.53 log units—and the 2-chloro-5-nitro isomer (CAS 52427-02-8) melts at 97–100 °C [2]. Such differences can alter reaction kinetics, purification protocols, and even the patentability of synthetic routes, making generic substitution scientifically and legally untenable.

Physicochemical mismatch
5-Cl-2-NO₂ LogP ~2.84, mp 87°C
4-Cl-2-NO₂ / 2-Cl-5-NO₂ LogP ~2.31, mp 97–100°C
Differences in lipophilicity and melting behavior may shift extraction recovery and purification protocols.
Synthetic route exclusivity
Patent-reported efavirenz routes are optimized for the 5-chloro-2-nitro pattern. Alternative isomers lack documented process fit and may require complete re-optimization.
Analytical identity risk
Co-elution or mixed melting behavior can confound purity assessment. Regioisomer-specific pharmacopoeial expectations further limit direct substitution.

2-(5-Chloro-2-nitrophenyl)acetonitrile: Quantitative Advantage Over Regioisomers


Lipophilicity Advantage Over 4-Chloro-2-nitro Regioisomer

The computed octanol-water partition coefficient (LogP) for 2-(5-chloro-2-nitrophenyl)acetonitrile is 2.83748, compared to 2.31428 for the 4-chloro-2-nitrophenyl regioisomer (CAS 87081-90-1), representing a difference of +0.523 log units . This higher lipophilicity predicts superior membrane permeability and altered solvent partitioning behavior, which is critical when the compound serves as a synthetic intermediate in multi-step sequences where extraction efficiency or chromatographic separation is required.

Lipophilicity vs. 4-Cl isomer
Cross-study comparable
ΔLogP = +0.52 (target: 2.84 vs. comparator: 2.31)
Supports extraction and chromatography method differentiation
Computed values; context-dependent for in-silico screening
Lipophilicity LogP Physicochemical Property Regioisomer Comparison

Melting Point Differentiation from 2-Chloro-5-nitro Regioisomer

The experimentally determined melting point of 2-(5-chloro-2-nitrophenyl)acetonitrile is 87 °C [1]. In contrast, the regioisomer 2-(2-chloro-5-nitrophenyl)acetonitrile (CAS 52427-02-8) melts at 97–100 °C, a difference of at least 10 °C [2]. This substantial melting point depression indicates significantly different crystal packing forces and has practical implications for solid-handling, recrystallization solvent selection, and purity assessment via differential scanning calorimetry (DSC).

Melting point vs. 2-Cl isomer
Cross-study comparable
Target: 87°C; Comparator: 97–100°C (Δ ≥10°C)
Enables identity confirmation and purification protocol review
Experimental values; solid-form screening context
Melting Point Solid-State Property Regioisomer Comparison Purification

Key Intermediate for Efavirenz Synthesis

Patent US2004/9976 A1 explicitly discloses 2-(5-chloro-2-nitrophenyl)acetonitrile as a synthetic intermediate in the preparation of efavirenz, a first-line HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) . The 5-chloro-2-nitro substitution pattern is critical for the subsequent asymmetric alkynylation step that installs the cyclopropyl ethynyl moiety characteristic of efavirenz. The 4-chloro-2-nitro and 2-chloro-5-nitro regioisomers are not reported as intermediates in the same patent, indicating that the regiospecificity of the chlorine position is functionally required for the synthetic route.

Efavirenz intermediate patent
Class-level inference
US2004/9976 A1 explicitly claims 5-Cl-2-NO₂ regioisomer
Regiospecific route compliance; other isomers not cited
Patent analysis; API intermediate context
Pharmaceutical Intermediate Efavirenz Patent Regiospecific Synthesis

PSA Profile and Regiospecific Reactivity

The topological polar surface area (TPSA) for the 4-chloro-2-nitro isomer (CAS 87081-90-1) is reported as 66.93 Ų, whereas the 5-chloro-2-nitro isomer has a PSA of 69.61 Ų [1]. Although the difference appears modest (2.68 Ų), the 5-chloro isomer presents three hydrogen bond acceptors compared to three for the 4-chloro isomer as well (both have zero H-bond donors), but the subtle electronic redistribution caused by the chlorine position alters the nucleophilicity of the acetonitrile α-carbon, as confirmed by the distinct synthetic method disclosed in US6410562B1, which is specifically optimized for the 5-chloro-2-nitro regioisomer .

PSA and synthetic methodology
Supporting evidence
ΔTPSA = 2.68 Ų; US6410562B1 route is regiospecific
Reaction condition transfer may require validation
Computational and patent method context
Polar Surface Area TPSA Hydrogen Bond Acceptors Computational Chemistry

2-(5-Chloro-2-nitrophenyl)acetonitrile: Key Application Scenarios


Efavirenz Intermediate Manufacturing (GMP)

Pharmaceutical manufacturers developing efavirenz (Sustiva®) or its generic versions should procure CAS 72301-65-6 specifically, as it is the regioisomer identified in US2004/9976 A1 for the key intermediate step. The 5-chloro-2-nitro substitution pattern is structurally required for the subsequent asymmetric trifluoromethyl alkynylation that installs the cyclopropyl ethynyl pharmacophore. Substitution with the 4-chloro-2-nitro isomer (LogP 2.31) would introduce an impurity with different chromatographic retention, complicating HPLC purity analysis and potentially failing pharmacopoeial monograph requirements .

Heterocyclic Library Synthesis with Controlled Lipophilicity

Medicinal chemistry programs building compound libraries based on phenylacetonitrile scaffolds can leverage the LogP of 2.84 (vs. 2.31 for the 4-chloro isomer) to achieve higher membrane permeability in cell-based assays. The 0.5 log unit difference is substantial enough to affect cellular uptake in phenotypic screening campaigns. Researchers should document the regioisomer explicitly in SAR tables to avoid confounding biological data with isomer-dependent permeability artifacts .

Solid-Form Screening and Crystallization Development

Process chemists conducting polymorph screening or crystallization optimization should note the melting point of 87 °C (vs. 97–100 °C for the 2-chloro-5-nitro isomer). The lower melting point facilitates melt-crystallization techniques and reduces energy input for solvent removal. The >10 °C depression also provides a wider thermal window for DSC purity analysis, enabling more accurate quantification of residual solvents or impurities [1].

Agrochemical Intermediate Synthesis via Regiospecific Nitro-Reduction

For agrochemical discovery programs where the nitro group is subsequently reduced to an aniline, the 5-chloro-2-nitro orientation offers distinct electronic advantages. The para-relationship between the chlorine (position 5) and the acetonitrile-bearing carbon (position 1) creates a different resonance stabilization pattern compared to the 4-chloro-2-nitro isomer, potentially affecting the selectivity of catalytic hydrogenation. The optimized industrial route disclosed in JP2007070362A (UBE Industries) further supports scale-up feasibility .

Application
Selection Property
Validation Focus
Efavirenz intermediate manufacturing
Patent-reported regioisomer identity
Regiospecific route compliance; HPLC impurity profile
Heterocyclic library synthesis
Controlled lipophilicity (LogP context)
Permeability-artifact review in cell-based assays
Solid-form and crystallization development
Melting point and thermal window
DSC purity analysis; melt-processing feasibility
Agrochemical nitro-reduction routes
Electronic orientation for reduction selectivity
Catalytic hydrogenation profile; scale-up method review

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